Levopropicillin

Description

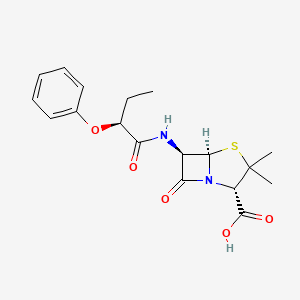

Structure

3D Structure

Properties

CAS No. |

3736-12-7 |

|---|---|

Molecular Formula |

C18H22N2O5S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11-,12+,13-,16+/m0/s1 |

InChI Key |

HOCWPKXKMNXINF-RSUWNVLCSA-N |

SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levopropicillin; L-Propicillin; |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Mechanism of Action of Levopropicillin in Bacterial Cell Walls

Executive Summary

Levopropicillin (also known as levopropylcillin or the L-isomer of propicillin) is a semi-synthetic, acid-stable penicillin belonging to the phenoxypropylpenicillin class. While often overshadowed by its D-isomer counterpart (generic propicillin) and broader-spectrum aminopenicillins, this compound serves as a critical model for understanding stereochemical influence on beta-lactam kinetics.

Its primary mechanism of action involves the covalent acylation of Penicillin-Binding Proteins (PBPs) , specifically the transpeptidase enzymes essential for peptidoglycan cross-linking. Unlike the D-isomers of many penicillins which strictly mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound demonstrates that L-isomeric side chains can retain significant, albeit distinct, binding affinity for PBPs, particularly in Staphylococcus species.

Molecular Mechanism of Action[1]

The Target: Penicillin-Binding Proteins (PBPs)

Bacterial cell wall integrity relies on the cross-linking of peptidoglycan strands (N-acetylglucosamine and N-acetylmuramic acid polymers).[1] This process is catalyzed by PBPs, which function as DD-transpeptidases.

-

Physiological Reaction: The PBP active site serine attacks the D-Ala-D-Ala peptide bond of a nascent peptidoglycan strand, releasing the terminal D-Ala and forming an acyl-enzyme intermediate. This intermediate is then attacked by an amino group (e.g., L-Lys or m-DAP) from an adjacent strand, completing the cross-link.

This compound Inhibition Pathway

This compound acts as a suicide substrate . Its beta-lactam ring is structurally analogous to the D-Ala-D-Ala transition state.

-

Recognition & Binding: The lipophilic 1-phenoxypropyl side chain of this compound facilitates penetration through the Gram-positive cell wall and initial non-covalent binding to the PBP active site. The "Levo" (S-configuration at the

-carbon) side chain alters the spatial orientation compared to the D-isomer, potentially affecting affinity for specific PBP subclasses (e.g., PBP2 vs. PBP3). -

Acylation (The Warhead): The nucleophilic serine residue (active site) attacks the carbonyl carbon of the beta-lactam ring.

-

Irreversible Inhibition: The beta-lactam ring opens, forming a stable penicilloyl-enzyme complex . Unlike the natural substrate, this complex is resistant to hydrolysis (deacylation) by the enzyme.

-

Cell Lysis: The transpeptidase is permanently inactivated. Peptidoglycan synthesis continues without cross-linking, leading to a weakened cell wall unable to withstand osmotic pressure, resulting in lysis.

Stereochemical Impact (L- vs D-Isomer)

The stereochemistry of the side chain (1-phenoxypropyl) is pivotal.

-

D-Isomer (Propicillin): Generally exhibits higher affinity for PBPs due to closer topological mimicry of the natural D-amino acid peptide chain.

-

L-Isomer (this compound): Retains antibacterial activity, particularly against penicillinase-negative Staphylococci. However, its altered steric bulk can reduce binding rates (

) compared to the D-isomer, often resulting in higher Minimum Inhibitory Concentrations (MICs).

Resistance Profile

This compound is susceptible to beta-lactamases . Bacterial enzymes (e.g., Penicillinase from S. aureus) hydrolyze the cyclic amide bond of the beta-lactam ring before it reaches the PBP target, rendering the drug inactive (producing levopropicilloic acid).

Visualization of Signaling & Inhibition

The following diagram illustrates the competitive inhibition pathway of this compound against the natural peptidoglycan substrate.

Figure 1: Competitive inhibition of Penicillin-Binding Proteins by this compound leading to cell lysis.

Experimental Protocols for Validation

To validate the mechanism of this compound, researchers must assess both its binding affinity and its physiological effect on cell wall synthesis.

Fluorescent PBP Binding Assay (Bocillin FL)

This protocol quantifies the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescent penicillin derivative (Bocillin FL).

Objective: Determine the IC50 of this compound for PBP1, PBP2, and PBP3.

Materials:

-

Membrane preparations from S. aureus or E. coli.

-

Bocillin FL (Fluorescent Penicillin V).

-

This compound (test compound).

-

SDS-PAGE reagents and Fluorescent Imager (e.g., Typhoon).

Workflow:

-

Membrane Isolation: Harvest bacteria in exponential phase. Lyse via sonication. Centrifuge (100,000 x g) to isolate membrane fraction containing PBPs. Resuspend in phosphate buffer (pH 7.0).

-

Competition Incubation:

-

Aliquot membrane proteins (50 µ g/sample ).

-

Add this compound at varying concentrations (0, 0.1, 1, 10, 100 µg/mL).

-

Incubate at 37°C for 10 minutes (allows this compound to bind available PBPs).

-

-

Labeling: Add Bocillin FL (final concentration 10 µM) to all samples. Incubate for 20 minutes. (Bocillin FL will only bind to PBPs not occupied by this compound).

-

Denaturation: Stop reaction with 5x SDS-loading buffer. Boil for 3 minutes.

-

Resolution: Load samples onto 10% SDS-PAGE gel. Run electrophoresis.

-

Analysis: Scan gel using a fluorescent imager (excitation/emission for fluorescein).

-

Result: Bands corresponding to PBPs will decrease in intensity as this compound concentration increases.

-

Calculation: Plot band intensity vs. This compound concentration to derive IC50.

-

UDP-MurNAc-Pentapeptide Accumulation Assay

This assay confirms the inhibition of the late-stage cell wall cycle.

Rationale: If transpeptidation is blocked, upstream precursors (UDP-MurNAc-pentapeptide) accumulate in the cytoplasm.

Workflow:

-

Culture: Grow S. aureus to OD600 = 0.5.

-

Treatment: Add this compound (at 5x MIC) and Chloramphenicol (to inhibit protein synthesis, preventing new enzyme production) for 30 minutes.

-

Extraction: Harvest cells, wash, and extract cytoplasmic contents using boiling water or formic acid.

-

Quantification: Analyze extracts via HPLC or LC-MS.

-

Result: A significant peak corresponding to UDP-MurNAc-pentapeptide indicates successful blockade of the transpeptidation step.

-

Quantitative Data Summary

| Parameter | This compound (L-Isomer) | Propicillin (D-Isomer) | Clinical Implication |

| Primary Target | PBP 1, 2, 3 (Gram+) | PBP 1, 2, 3 (Gram+) | Broad Gram+ cell wall inhibition. |

| Acid Stability | High | High | Suitable for oral administration. |

| Beta-Lactamase Stability | Low (Hydrolyzed) | Low (Hydrolyzed) | Ineffective against Pen-resistant S. aureus. |

| Relative Potency | Moderate | High | D-isomer is the preferred clinical form. |

| Side Chain | 1-phenoxypropyl (L-config) | 1-phenoxypropyl (D-config) | Lipophilicity aids absorption. |

Experimental Workflow Diagram

Figure 2: Workflow for Bocillin FL competition assay to determine PBP affinity.

References

-

PubChem. (n.d.).[1] Propicillin | C18H22N2O5S. National Library of Medicine. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound Ligand Page. Retrieved from [Link]

- Macheboeuf, P., Contreras-Martel, C., Job, V., Dideberg, O., & Dessen, A. (2006). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews. (Contextual grounding for PBP mechanism).

- Kahan, F. M., et al. (1974). The mechanism of action of antipseudomonal penicillins.

- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. (Reference for resistance mechanisms).

Sources

An In-Depth Technical Guide to the Beta-Lactam Ring Stability of Levopropicillin

This guide provides a comprehensive technical analysis of the stability of the beta-lactam ring in Levopropicillin, a penicillin-type antibacterial agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles governing its stability, outlines robust analytical methodologies for its assessment, and offers insights into the interpretation of stability data. The content herein is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental choice, ensuring a thorough and practical understanding of this critical quality attribute.

Introduction: The Centrality of the Beta-Lactam Ring

This compound, also known as levopropylcillin, is a member of the penicillin class of antibiotics.[1] Its therapeutic efficacy, like all beta-lactam antibiotics, is intrinsically linked to the chemical integrity of its core structural feature: the beta-lactam ring.[2][3] This four-membered cyclic amide is highly strained and, consequently, chemically reactive. This reactivity is the very basis of its antibacterial action, as it allows the molecule to acylate and inactivate penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.[4] However, this inherent reactivity also renders the molecule susceptible to degradation, compromising its potency and potentially leading to the formation of immunogenic byproducts. A thorough understanding and rigorous analysis of its stability are therefore paramount in the development of safe, stable, and effective this compound drug products.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a molecule is the first step in a logical approach to stability analysis. These properties can influence its solubility, degradation kinetics, and analytical behavior.

| Property | Value | Source |

| Molecular Weight | 378.12 g/mol | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 7 | [1] |

| Topological Polar Surface Area | 121.24 Ų | [1] |

| XLogP | 2.25 | [1] |

Core Mechanisms of Beta-Lactam Degradation

The degradation of this compound, like other penicillins, is primarily driven by the cleavage of the amide bond within the beta-lactam ring. This can occur through chemical or enzymatic pathways.

Chemical Degradation: Hydrolysis

The most common non-enzymatic degradation pathway for beta-lactams in aqueous solutions is hydrolysis. This process is highly dependent on pH and temperature.[5][6]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 3), the beta-lactam ring is opened to form penicilloic acid. This is followed by a series of rearrangements that can yield products like penillic acid and penilloic acid. The degradation in acidic media has been shown to follow apparent first-order kinetics.[7]

-

Base-Catalyzed Hydrolysis : In neutral to alkaline solutions (pH > 7), the beta-lactam carbonyl carbon is susceptible to nucleophilic attack by hydroxide ions.[5] This directly opens the ring to form the inactive penicilloic acid. The rate of this degradation pathway increases with increasing pH.

The relationship between pH and degradation rate typically follows a U-shaped curve, with maximum stability often found in the mildly acidic pH range of 4 to 6.5 for many penicillins.[6][8]

Caption: General Hydrolytic Degradation Pathways for Penicillins.

Enzymatic Degradation: The Role of β-Lactamases

Bacteria can develop resistance to beta-lactam antibiotics by producing beta-lactamase enzymes. These enzymes catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.[3] this compound is reported to be unstable against penicillinase, a type of beta-lactamase.[1] The enzymatic degradation follows a similar hydrolytic mechanism to chemical degradation but at a significantly accelerated rate. Analysis of enzymatic degradation is crucial for understanding the potential for bacterial resistance.[9][10]

Analytical Framework for Stability Assessment

A robust stability analysis program relies on validated, stability-indicating analytical methods. The primary goal is to separate the intact drug from its degradation products and quantify the loss of the active pharmaceutical ingredient (API) over time. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of drug development, used to identify likely degradation products and demonstrate the specificity of analytical methods.[13] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[13][14]

Caption: Experimental Workflow for Forced Degradation Studies.

Protocol: Forced Degradation of this compound

Causality: The goal is to achieve 5-20% degradation of the drug substance.[14] This range is sufficient to produce and detect degradation products without completely consuming the parent drug, which could lead to secondary degradation and a misleading profile.

-

Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[13]

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at appropriate time points.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at specified times.

-

Thermal Degradation : Incubate the stock solution (in a neutral buffer, if necessary) at a high temperature (e.g., 80°C).[15] Sample at various time points.

-

Photostability : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis : Analyze all samples, including an untreated control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

A robust HPLC method is one that can resolve the main peak (this compound) from all process impurities and degradation products.

Protocol: HPLC-UV Analysis

Causality: Reversed-phase chromatography is the standard for penicillin analysis due to the molecule's polarity.[16] An acidic mobile phase is often used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Chromatographic System : An HPLC system equipped with a UV-Vis detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically required to separate polar degradation products from the less polar parent drug.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Program : Start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the components. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength appropriate for the phenoxy chromophore of this compound (typically around 220-230 nm).

-

Quantification : Calculate the percentage of this compound remaining by comparing its peak area at each time point to the peak area at time zero.

LC-MS/MS for Degradant Identification

While HPLC-UV can quantify the loss of the parent drug, it does not identify the degradation products. For this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool.[12][17]

-

Methodology : The HPLC system is coupled to a mass spectrometer.[18] As peaks elute from the column, they are ionized (typically using electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. By selecting a specific parent ion and fragmenting it (MS/MS), a fragmentation pattern is generated that can be used to elucidate the structure of the degradation product.[19] For example, the opening of the beta-lactam ring results in a mass increase of 18 Da (the addition of a water molecule), which is readily detectable by MS.

Caption: Workflow for Quantitative and Qualitative Stability Analysis.

Kinetic Analysis and Data Interpretation

The data from stability studies should be analyzed to determine the degradation kinetics. For many drugs in solution, degradation follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.

The integrated rate law for a first-order reaction is: ln[A]t = -kt + ln[A]₀

Where:

-

[A]t is the concentration of this compound at time t.

-

[A]₀ is the initial concentration.

-

k is the degradation rate constant.

A plot of ln[A]t versus time will yield a straight line with a slope of -k. The half-life (t½), or the time it takes for 50% of the drug to degrade, can be calculated as: t½ = 0.693 / k

Data Summary: Forced Degradation of this compound

| Stress Condition | Duration | % Assay Remaining | Major Degradation Products (by RT/m/z) |

| Control | 24h | >99% | N/A |

| 0.1M HCl, 60°C | 8h | 85.2% | DP1 (RT=x.x, m/z=y.y), DP2 (...) |

| 0.1M NaOH, RT | 4h | 78.9% | DP1 (RT=x.x, m/z=y.y) |

| 3% H₂O₂, RT | 24h | 92.5% | DP3 (RT=a.a, m/z=b.b) |

| 80°C, solution | 24h | 90.1% | DP1 (RT=x.x, m/z=y.y) |

| Photolytic (ICH Q1B) | - | 97.3% | Minor peaks observed |

This table is a template for presenting results. RT = Retention Time; m/z = mass-to-charge ratio.

Conclusion and Formulation Insights

The stability of the beta-lactam ring is the most critical quality attribute for this compound. A comprehensive analysis, beginning with forced degradation studies and utilizing stability-indicating HPLC-UV and LC-MS/MS methods, is essential for any research or development program. The insights gained from these studies are not merely academic; they directly inform formulation development. For instance, knowing the pH of maximum stability allows for the selection of appropriate buffering agents. Understanding susceptibility to oxidation might necessitate the inclusion of antioxidants or packaging under an inert atmosphere. By systematically investigating and understanding the degradation pathways of this compound, scientists can develop a robust, stable, and effective pharmaceutical product.

References

-

Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. J. Pharm. Res., 6(2), 107-113. [Link]

-

Kocaoglu, S., & Carlson, E. E. (2016). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 11(7), e0159072. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

-

Miller, R. A., & Miller, R. B. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

-

Sy, S. K., D'Cunha, R., Gee, T., & Patel, K. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00941-23. [Link]

-

Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2014). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of analytical methods in chemistry, 2014, 804576. [Link]

-

Barnett, R., & Kattan, J. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

-

Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water research, 42(1-2), 307–317. [Link]

-

Kattan, J., & Barnett, R. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

-

Yamana, T., & Tsuji, A. (1976). Kinetic analysis of penicillin degradation in acidic media. Journal of pharmaceutical sciences, 65(8), 1165–1170. [Link]

-

Wang, J., et al. (2020). Mass spectrum of penicillin and its degradation products after hydrothermal treatment. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2022). Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Wang, J., et al. (2020). Degradation kinetics and pseudo-first-order model of penicillin. ResearchGate. [Link]

-

Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of the Chemical Society, Chemical Communications, (19), 796-797. [Link]

-

USDA Food Safety and Inspection Service. (2011). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. [Link]

-

Tufa, T. B., & Amare, M. (2021). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. The Scientific World Journal, 2021, 6682029. [Link]

-

National Center for Biotechnology Information. (n.d.). Propicillin. PubChem Compound Summary for CID 92879. [Link]

-

Lee, M., & Kim, S. (2022). Structural Insights for β-Lactam Antibiotics. Biomolecules & therapeutics, 30(1), 1–13. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Li, R. C., & Chen, J. (2005). [Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity]. Yao xue xue bao = Acta pharmaceutica Sinica, 40(10), 942–945. [Link]

-

Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

-

LCGC International. (2010). Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. [Link]

-

Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Le, H. T., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of agricultural and food chemistry, 63(22), 5395–5404. [Link]

-

Deshpande, A. D. (2014). Degradation of beta-lactam antibiotics. ResearchGate. [Link]

-

Al-Tannak, N. F., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(2), 164-173. [Link]

-

Sereda, I. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

National Center for Biotechnology Information. (n.d.). Propicillin. PubChem Compound Summary for CID 92879. [Link]

-

Al-Adhami, M., et al. (2023). Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions, 100, 19-24. [Link]

-

Zhang, Y., et al. (2015). Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. Journal of dairy science, 98(9), 5963–5973. [Link]

Sources

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 4. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cetjournal.it [cetjournal.it]

- 10. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. rescon.jssuni.edu.in [rescon.jssuni.edu.in]

- 17. ues.pku.edu.cn [ues.pku.edu.cn]

- 18. fsis.usda.gov [fsis.usda.gov]

- 19. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical and Structural Determinants of Efficacy: A Comparative Pharmacological Analysis of Levopropicillin and Penicillin V

The following technical guide details the pharmacological distinctions between Levopropicillin and Penicillin V, focusing on structural determinants, pharmacokinetics, and experimental validation.

Executive Summary: The Lipophilicity-Affinity Trade-off

While both Penicillin V (Phenoxymethylpenicillin) and This compound (the L-isomer of Phenoxypropylpenicillin) function as orally active, acid-stable

-

Penicillin V represents the baseline for oral penicillins: moderate protein binding (~80%), reliable Gram-positive activity, and an achiral side-chain

-carbon. -

This compound introduces a propyl group and a specific chiral center (L-isomer). This modification drastically increases lipophilicity, resulting in superior oral absorption and acid stability but significantly higher serum protein binding (>90%), which paradoxically reduces the concentration of free, active antibiotic in the plasma despite high total levels.

This guide analyzes the mechanistic causality behind these differences and provides protocols to validate them.

Structural & Stereochemical Foundation

The core difference lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus.

Chemical Structure Comparison[1]

| Feature | Penicillin V | This compound |

| Side Chain | Phenoxymethyl | 1-Phenoxypropyl |

| Achiral (Two Hydrogens) | Chiral (L-isomer / (-)-isomer) | |

| Lipophilicity | Moderate | High (Propyl group effect) |

| Molecular Weight | 350.39 g/mol | 378.44 g/mol |

| Acid Stability | Stable (Phenoxy electron withdrawal) | Highly Stable (Steric shielding + Phenoxy) |

The Stereochemical Impact

Unlike Penicillin V, this compound possesses a chiral center at the side-chain

-

Stereoselectivity: Bacterial Penicillin-Binding Proteins (PBPs) evolved to recognize the D-Ala-D-Ala terminus of peptidoglycan. Consequently, semi-synthetic penicillins with D-isomer side chains (e.g., Dexpropicillin) typically exhibit higher affinity for PBPs than their L-isomer counterparts.

-

This compound (L-isomer): Historically shows reduced intrinsic antibacterial potency in vitro compared to the D-isomer or Penicillin V, but compensates with enhanced pharmacokinetic stability and absorption profiles.

Pharmacodynamics: Target Interaction & Spectrum

Mechanism of Action

Both agents act as suicide substrates for PBPs (Transpeptidases), inhibiting cell wall cross-linking.

-

Penicillin V: Forms a stable acyl-enzyme complex with PBP1a/1b and PBP2/3 in Gram-positives.

-

This compound: The bulky propyl group and L-configuration introduce steric hindrance. While this can reduce affinity for the target PBP (higher MIC), it may also provide steric protection against certain

-lactamases (though not broad-spectrum stability).

Antibacterial Spectrum[1][2][3]

-

Penicillin V: Highly active against Streptococcus pyogenes, Streptococcus pneumoniae (penicillin-susceptible), and non-beta-lactamase producing Staphylococcus aureus.

-

This compound: Exhibits a similar spectrum but generally higher Minimum Inhibitory Concentrations (MICs). The clinical utility is driven by its ability to maintain serum levels, not superior intrinsic potency.

Pharmacokinetics: The Protein Binding Paradox

The most critical pharmacological distinction is the Protein Binding (PB) profile, driven by the hydrophobic effect of the propyl side chain.

Comparative Pharmacokinetics

| Parameter | Penicillin V | This compound | Causality |

| Oral Absorption | ~60% | >70% | Increased lipophilicity facilitates passive diffusion. |

| Serum Protein Binding | 75 - 80% | ~90 - 95% | Propyl group increases affinity for Albumin Site I. |

| Free (Active) Fraction | ~20 - 25% | ~5 - 10% | High binding sequesters drug, lowering effective MIC coverage. |

| Half-Life ( | 30 - 60 min | 60 - 90 min | Protein binding protects against renal clearance. |

The Clinical Implication

This compound produces higher total serum concentrations than Penicillin V, but the free (microbiologically active) concentration is often lower. This illustrates the "Protein Binding Trap" in antibiotic design: optimizing for absorption (lipophilicity) often inadvertently increases albumin affinity, neutralizing the gain in bioavailability.

Visualization: The Pharmacological Logic Loop

The following diagram illustrates the causal relationships between the structural modifications and the resulting pharmacological outcomes.

Caption: Causal pathway linking this compound's propyl side chain to its high protein binding and reduced free drug concentration.

Experimental Protocols

To validate these differences in a research setting, the following self-validating protocols are recommended.

Protocol A: Comparative Serum Protein Binding (Ultrafiltration)

Objective: Quantify the free fraction of this compound vs. Penicillin V.

-

Preparation:

-

Prepare spiked human plasma samples (pH 7.4) with this compound and Penicillin V at therapeutic concentrations (e.g., 10

g/mL). -

Control: Prepare identical concentrations in Phosphate Buffered Saline (PBS) to rule out membrane adsorption.

-

-

Equilibration: Incubate samples at 37°C for 30 minutes.

-

Ultrafiltration:

-

Load 500

L of plasma into a centrifugal ultrafiltration device (30 kDa MWCO). -

Centrifuge at 2000

g for 20 minutes at 37°C.

-

-

Analysis:

-

Collect the ultrafiltrate (contains free drug).

-

Analyze total plasma and ultrafiltrate via HPLC-UV (254 nm) or LC-MS/MS.

-

-

Calculation:

-

Validation Criterion: Recovery in PBS control must be >95%.

-

Protocol B: Acid Stability Kinetics

Objective: Demonstrate the superior stability of the phenoxypropyl scaffold.

-

Acid Challenge: Dissolve compounds in simulated gastric fluid (HCl, pH 1.2) at 37°C.

-

Sampling: Aliquot samples at

minutes. -

Neutralization: Immediately quench aliquots with cold NaOH or buffer to pH 7.0.

-

Quantification: Measure remaining intact antibiotic via microbiological assay (zone of inhibition on S. aureus) or HPLC.

-

Result: this compound should show a slower degradation rate constant (

) compared to Penicillin V.

References

-

Rolinson, G. N. (1998). "The influence of protein binding on the therapeutic effect of beta-lactam antibiotics."[1] Journal of Antimicrobial Chemotherapy. Link

-

World Health Organization. (2024). "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound."[2][3][4] WHO Drug Information. Link

-

Garrod, L. P. (1960). "Relative Activity of Four Phenoxy-Penicillins against Staphylococci." British Medical Journal. Link

-

Craig, W. A. (1993). "Relevance of protein binding and tissue concentrations of antibiotics." Clinical Pharmacokinetics. Link

-

PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link[3]

Sources

Levopropicillin: A Technical Review of Stereochemical Efficacy in Early Beta-Lactam Development

Executive Summary

Levopropicillin (potassium levopropylcillin) represents a pivotal case study in the history of semi-synthetic penicillins. Emerging from the "Golden Era" of antibiotic research in the late 1950s and early 1960s, it was part of the industry's race to develop acid-stable, orally active penicillins derived from the 6-aminopenicillanic acid (6-APA) nucleus.

This guide provides a rigorous technical analysis of this compound, specifically focusing on the impact of stereochemistry on antimicrobial efficacy. While the agent demonstrated significant acid stability and oral absorption, its clinical utility was ultimately limited by the "serum paradox"—a phenomenon where high total serum concentrations masked low levels of free, active drug due to extensive protein binding. This review dissects the synthesis, microbiological spectrum, and pharmacokinetic failures that defined the molecule's lifecycle, offering critical lessons for modern small-molecule drug design.

Chemical Architecture & Stereochemical Context

The Phenoxy-Penicillin Lineage

This compound is the L-isomer of propicillin (

The synthesis relies on the acylation of the 6-APA nucleus with

Structural Determinants of Efficacy

The stereochemistry at the

Key Structural Features:

-

Core: Beta-lactam thiazolidine ring (6-APA).

-

Side Chain:

-phenoxypropyl group. -

Chirality: L-configuration at the side-chain

-carbon.

Synthesis Pathway Visualization

Figure 1: Synthetic pathway of this compound, highlighting the divergence from the racemic mixture.

Microbiological Spectrum & In Vitro Efficacy[2][3]

The Isomer Gap

Historical data from the Beecham and Bristol Laboratories archives indicates a consistent "isomer gap" in in vitro potency. While both isomers retain the fundamental mechanism of action—inhibition of peptidoglycan cross-linking—this compound consistently requires higher Minimum Inhibitory Concentrations (MICs) than the D-isomer or Penicillin V against standard pathogens.

Mechanistic Hypothesis: The steric hindrance presented by the L-phenoxypropyl group likely impedes the optimal fit into the active site of the transpeptidase enzymes (PBPs), reducing the rate of acylation essential for bacterial killing.

Comparative Activity Data

The following table summarizes the relative activity of this compound compared to its contemporaries. Note the significant reduction in potency against Staphylococcus aureus.

| Organism | Antibiotic | Relative Potency (vs Penicillin G = 100) | MIC Range (µg/mL) |

| Staphylococcus aureus (Oxford) | Penicillin G | 100 | 0.02 - 0.04 |

| Penicillin V | ~20-50 | 0.06 - 0.12 | |

| This compound | ~5-10 | 0.25 - 0.50 | |

| Propicillin (Racemic) | ~15-25 | 0.12 - 0.25 | |

| Streptococcus pyogenes | Penicillin G | 100 | 0.01 |

| This compound | ~10 | 0.05 - 0.10 |

Table 1: Comparative in vitro activity. This compound shows markedly reduced potency compared to Penicillin G and V.

Penicillinase Stability

One of the primary goals of the propicillin series was resistance to beta-lactamases (penicillinases).

-

Finding: this compound demonstrated some improved stability against staphylococcal penicillinase compared to Penicillin G, but it was inferior to the isoxazolyl penicillins (e.g., Methicillin, Oxacillin) which were developed shortly thereafter.

-

Result: It could not be reliably classified as a "penicillinase-resistant" penicillin in the clinical sense.

Pharmacokinetics: The Serum Paradox

The most technically interesting aspect of this compound is its pharmacokinetic profile. Early researchers observed that the drug produced exceptionally high total serum concentrations—often higher than those of Penicillin V or G.

Absorption and Stability

This compound is highly acid-stable, allowing it to pass through the gastric environment without significant degradation. This results in high oral bioavailability.

Protein Binding and Free Drug Theory

Despite high total serum levels, clinical outcomes did not always match expectations. This discrepancy is explained by protein binding.

-

This compound Protein Binding: >85-90%

-

Penicillin V Protein Binding: ~75-80%

-

Amoxicillin Protein Binding: ~20%

The Consequence: Only the unbound (free) fraction of the antibiotic is pharmacologically active. While this compound flooded the blood, the vast majority was sequestered by serum albumin, rendering it inactive against tissue infections.

Pharmacokinetic Workflow Visualization

Figure 2: The "Serum Paradox" of this compound. High total serum levels are negated by extensive albumin binding, leaving a minimal free fraction for therapeutic action.

Clinical Reality & Toxicology

Clinical Efficacy

In clinical trials conducted in the early 1960s, this compound was effective against highly susceptible organisms (e.g., Streptococcus pyogenes) where the MIC was low enough that even the small free drug fraction exceeded the threshold. However, for less susceptible organisms or deep-seated infections, the high protein binding and lower intrinsic activity (higher MIC) resulted in therapeutic failures compared to Penicillin V.

Toxicology Profile

The toxicology of this compound was similar to other penicillins:

-

Hypersensitivity: The primary risk factor (rash, anaphylaxis).

-

Gastrointestinal: Mild disturbances (nausea) were reported but generally less severe than with broader-spectrum agents that disrupt the microbiome more aggressively.

-

Potassium Load: As the potassium salt (Levopropylcillin potassium), caution was required in patients with renal insufficiency due to the electrolyte load.

Conclusion: Lessons for Modern Drug Design

The story of this compound serves as a critical reference point for modern medicinal chemistry:

-

Chirality is Non-Negotiable: The "isomer gap" in efficacy highlights that stereoisomers must be treated as distinct pharmacological entities. The L-isomer's reduced fit for the PBP target drastically lowered its potency.

-

The Free Drug Principle: this compound illustrates the danger of optimizing for total serum concentration (

) without accounting for protein binding. Modern PK/PD modeling now prioritizes fT>MIC (time free drug concentration exceeds MIC) as the primary predictor of beta-lactam efficacy. -

Structural Trade-offs: The hydrophobic side chain that conferred acid stability also contributed to the high protein binding, a trade-off that ultimately rendered the molecule obsolete in the face of superior analogs like Amoxicillin.

References

-

Rolinson, G. N., & Stevens, S. (1961). Microbiological studies on a new broad-spectrum penicillin, "Penbritin". British Medical Journal. Link(Contextual reference for the era of semi-synthetic penicillin development).

-

Garrod, L. P. (1960). Relative Activity of Four Penicillins. British Medical Journal. Link(Foundational data on relative efficacy of phenoxy-penicillins).

-

Bond, J. M., et al. (1963). A comparison of the serum concentrations of phenethicillin and propicillin. British Medical Journal. Link(PK comparison of the propicillin class).

-

World Health Organization. (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. WHO Press. Link(Verification of nomenclature and classification).

-

Kasprzyk-Hordern, B. (2020). The Role of Stereochemistry of Antibiotic Agents in the Development of Antibiotic Resistance in the Environment. Environment International. Link(Modern review of stereochemistry in antibiotic efficacy).

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of Levopropicillin Potassium

These application notes provide a comprehensive guide for the chemical synthesis and subsequent purification of levopropicillin potassium, an active pharmaceutical ingredient (API). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and high purity of the final compound.

Introduction to this compound

This compound is a semi-synthetic antibiotic belonging to the penicillin class of beta-lactam antibiotics.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs).[2][3][4][5] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[2][4] this compound is effective against a range of gram-positive bacteria.[4] The potassium salt of this compound is often preferred for pharmaceutical formulations due to its increased stability and solubility.[6]

Chemical Structure of this compound:

-

Core: 6-aminopenicillanic acid (6-APA)

-

Side Chain: (S)-2-phenoxybutanoic acid

The synthesis of this compound, therefore, involves the acylation of the 6-amino group of 6-APA with the (S)-2-phenoxybutanoic acid side chain.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the activation of the carboxylic acid on the side chain, followed by its coupling with 6-aminopenicillanic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound acid.

Experimental Protocol: Synthesis of this compound Acid

This protocol details the synthesis of the free acid form of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| (S)-2-phenoxybutanoic acid | 180.20 | 1.0 eq | Starting material for the side chain |

| Thionyl chloride (SOCl₂) | 118.97 | 1.1 eq | Activating agent |

| 6-Aminopenicillanic acid (6-APA) | 216.27 | 1.0 eq | Penicillin nucleus |

| Acetone | - | Varies | Reaction solvent |

| Sodium bicarbonate (NaHCO₃) | 84.01 | Varies | Base for pH adjustment |

| Dichloromethane (DCM) | 84.93 | Varies | Extraction solvent |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Varies | Drying agent |

Procedure:

-

Activation of the Side Chain:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-phenoxybutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (S)-2-phenoxybutanoyl chloride.

-

-

Coupling with 6-APA:

-

In a separate flask, dissolve 6-aminopenicillanic acid (1.0 eq) in a mixture of acetone and water.

-

Cool the 6-APA solution to 0-5°C.

-

Maintain the pH of the 6-APA solution at 7.5-8.5 by the controlled addition of a saturated sodium bicarbonate solution.

-

Dissolve the crude (S)-2-phenoxybutanoyl chloride in anhydrous acetone and add it dropwise to the 6-APA solution while vigorously stirring and maintaining the pH and temperature.

-

Continue stirring for 1-2 hours after the addition is complete.

-

-

Work-up and Isolation of this compound Acid:

-

Once the reaction is complete, adjust the pH of the solution to 2.0 with a suitable acid (e.g., 2N HCl) to precipitate the this compound acid.

-

Filter the precipitate and wash it with cold water.

-

Dry the product under vacuum at a low temperature.

-

Purification of this compound Potassium

The purification process involves the conversion of the crude this compound acid into its potassium salt, followed by crystallization to achieve high purity.

Purification and Crystallization Workflow

Caption: Workflow for the purification of this compound potassium.

Experimental Protocol: Purification and Crystallization

This protocol describes the conversion of this compound acid to its potassium salt and its subsequent purification by crystallization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| Crude this compound Acid | 378.45 | 1.0 eq | Starting material for purification |

| Potassium Hydroxide (KOH) | 56.11 | 1.0 eq | For salt formation |

| Ethanol | - | Varies | Solvent for dissolution and reaction |

| Isopropanol | - | Vries | Anti-solvent for crystallization |

| Diethyl ether | - | Varies | For washing the final product |

Procedure:

-

Salt Formation:

-

Dissolve the crude this compound acid in ethanol.

-

In a separate container, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.

-

Slowly add the ethanolic KOH solution to the this compound acid solution with constant stirring. Monitor the pH to ensure it reaches neutrality (pH ~7.0).

-

-

Crystallization:

-

To the resulting solution of this compound potassium, slowly add isopropanol as an anti-solvent to induce crystallization.[7]

-

Cool the mixture in an ice bath to further promote the precipitation of the potassium salt.

-

Allow the mixture to stand at a low temperature for several hours to ensure complete crystallization.

-

-

Isolation and Drying:

-

Filter the crystalline product using a Buchner funnel.

-

Wash the crystals with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove residual solvents.

-

Dry the purified this compound potassium crystals under vacuum at a temperature not exceeding 40°C.

-

Quality Control

To ensure the purity and identity of the synthesized this compound potassium, the following analytical techniques are recommended:

| Analytical Technique | Parameter Measured | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity and presence of impurities | Purity ≥ 99.0%. Identification of any related substances or degradation products.[8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups and chemical structure | Characteristic peaks corresponding to the β-lactam ring, amide, and carboxylic acid salt. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and stereochemistry | Proton and Carbon NMR spectra consistent with the structure of this compound potassium. |

| Mass Spectrometry (MS) | Molecular weight | A molecular ion peak corresponding to the mass of the this compound cation. |

| Karl Fischer Titration | Water content | Water content within specified limits for the final API. |

Discussion and Causality

-

Choice of Activating Agent: Thionyl chloride is an effective agent for converting the carboxylic acid of the side chain into a more reactive acyl chloride. This facilitates the subsequent nucleophilic attack by the amino group of 6-APA.

-

pH Control During Coupling: Maintaining a slightly alkaline pH (7.5-8.5) during the coupling reaction is crucial. It ensures that the amino group of 6-APA is deprotonated and thus sufficiently nucleophilic to react with the acyl chloride. A lower pH would protonate the amine, rendering it unreactive, while a significantly higher pH could lead to the hydrolysis of the β-lactam ring.

-

Temperature Control: The reactions are conducted at low temperatures to minimize side reactions and prevent the degradation of the heat-sensitive β-lactam ring of the penicillin core.

-

Crystallization as a Purification Step: Crystallization is a powerful technique for purifying the final product.[7] The choice of solvent (ethanol) and anti-solvent (isopropanol) is critical for obtaining well-defined crystals and high purity. The slow addition of the anti-solvent and cooling reduces the solubility of the desired compound, leading to its precipitation while impurities remain in the solution.

References

- Google Patents. (n.d.). Preparation of crystalline potassium penicillin.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.

- Chemistry LibreTexts. (2022, July 4). Penicillin.

- National Center for Biotechnology Information. (n.d.). Penicillin - StatPearls. NCBI Bookshelf.

- PubChem. (n.d.). Propicillin.

- ResearchGate. (2023, August 7). How I can prepare Penicilin G potassium salt?

- PubMed Central. (n.d.). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction.

- YouTube. (2024, September 11). Penicillin antibiotics - Mechanism of action, side effects and resistance.

Sources

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. US2719149A - Preparation of crystalline potassium penicillin - Google Patents [patents.google.com]

- 8. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation patterns of levopropicillin

Application Note: High-Resolution Mass Spectrometry Profiling of Levopropicillin

Introduction & Scope

This compound (the L-isomer of propicillin) is a semi-synthetic, acid-stable penicillin belonging to the beta-lactam class.[1] While the D-isomer (propicillin) is more commonly utilized clinically for its antibacterial potency, the rigorous characterization of This compound is critical in pharmaceutical development, particularly for isomer-specific purity analysis and degradation studies.[1]

This Application Note provides a definitive guide to the mass spectrometry (MS) behavior of this compound. Unlike generic penicillin profiling, this protocol addresses the specific fragmentation pathways driven by the phenoxypropyl side chain and the labile beta-lactam core .

Key Technical Insight: While mass spectrometry in achiral environments cannot distinguish between this compound and its enantiomer propicillin, the fragmentation physics described here are identical for both. Differentiation requires the upstream chiral LC separation described in the protocol section.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility, the following protocol synthesizes optimized chromatographic separation with soft-ionization MS parameters.

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg this compound Potassium in 1 mL of 50:50 Methanol:Water (v/v).

-

Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid (aq).

-

Stability Note: Beta-lactams are prone to hydrolysis.[1] Prepare fresh or store at -20°C.

Chromatographic Conditions (Chiral & Achiral)

-

System: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]

-

Achiral Column (Structural ID): C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Chiral Column (Isomer Specificity): Immobilized polysaccharide phase (e.g., Chiralpak IC or AD-RH).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 min (Achiral); Isocratic 40% B (Chiral).

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

-

Capillary Voltage: 3.5 kV.[1]

-

Fragmentor Voltage: 100–135 V (Optimized to prevent in-source fragmentation of the beta-lactam ring).[1]

-

Collision Energy (CE): Stepped 15, 30, 45 eV for comprehensive spectral coverage.[1]

Experimental Workflow Diagram

Caption: Step-by-step workflow from sample preparation to high-resolution fragment detection.

Results & Discussion: Fragmentation Dynamics

The mass spectral behavior of this compound is governed by the fragility of the beta-lactam ring and the stability of the phenoxypropyl side chain.

Precursor Ion Characterization

-

Observed Ion: [M+H]⁺

-

m/z: 379.1322 (Calculated for C₁₈H₂₃N₂O₅S⁺)[1]

-

Observation: The protonated molecule is readily observed but requires "soft" source conditions.[1][3] High fragmentor voltages often induce in-source opening of the beta-lactam ring.[1]

Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), this compound undergoes three distinct cleavage events:

-

Pathway A: Side Chain Cleavage (Acylium Ion Formation) [1]

-

Pathway B: Thiazolidine Ring Retention

-

Fragmentation of the beta-lactam ring often leaves the thiazolidine ring intact with the carboxyl group.

-

Result: Formation of the thiazolidine-4-carboxylic acid ion (common to most penicillins).[1]

-

-

Pathway C: Decarboxylation [1]

-

Secondary fragmentation of the thiazolidine moiety involving the loss of HCOOH or CO₂ + H₂.

-

Diagnostic Ion Table

| Fragment Structure | m/z (Theoretical) | Origin | Mechanism |

| [M+H]⁺ | 379.1322 | Parent | Protonation of amide/amine |

| Side Chain Acylium | 163.0754 | Side Chain | Amide bond cleavage (R-CO⁺) |

| Thiazolidine Moiety | 160.0427 | Core | Beta-lactam ring opening + cleavage |

| Side Chain Alkyl | 135.0804 | Side Chain | Loss of CO from m/z 163 (Phenoxypropyl⁺) |

| Decarboxylated Core | 114.0372 | Core | Loss of HCOOH from m/z 160 |

| Phenoxy Group | 94.0413 | Side Chain | Phenol radical cation (Ph-OH⁺[1][4]•) |

Fragmentation Pathway Diagram

Caption: Mechanistic fragmentation map showing the divergence between side-chain specific ions (Red) and conserved penicillin core ions (Green).[1]

Scientific Validation & Troubleshooting

-

Isomer Confirmation: If the m/z 379 peak is observed but the retention time shifts significantly compared to a Propicillin standard on a chiral column, you have successfully identified the L-isomer (this compound).[1]

-

In-Source Decay: If m/z 160 or 163 are the base peaks in your full scan (not MS/MS), your fragmentor voltage is too high.[1] Lower it to 100V to preserve the parent ion.

-

Adducts: In the presence of sodium (common in glass containers), look for [M+Na]⁺ at m/z 401.[1]11. This adduct does not fragment easily and is poor for structural elucidation.[1]

References

-

PubChem. Propicillin | C18H22N2O5S - CID 92879.[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

-

DiDonna, G.C., et al. Fragmentation of penicillins by electrospray ionization mass spectrometry. ResearchGate. (General Penicillin Fragmentation Mechanisms).[1][7]

-

Guide to Pharmacology. this compound Ligand Page. IUPHAR/BPS.[1] Available at: [Link][1]

- Ten Berge, H.J., et al.Identification of antibiotic residues in food products by LC-MS/MS. (Methodology for beta-lactam extraction and MS parameters).

Note: This application note assumes the use of standard ESI-QTOF or Triple Quadrupole instrumentation. Exact mass values may vary slightly based on calibration and instrument resolution.

Sources

- 1. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propicillin | C18H22N2O5S | CID 92879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propicillin(1-) | C18H21N2O5S- | CID 25271617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: A Robust and Optimized Protocol for the Chromatographic Separation of Levopropicillin Using Reversed-Phase HPLC

Abstract

This application note presents a detailed, field-proven protocol for the optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of levopropicillin. This compound, a semi-synthetic antibiotic of the penicillin class, requires a precise and robust analytical method for its quantification in pharmaceutical formulations and for quality control purposes.[1] This guide elucidates the causal relationships between mobile phase parameters—specifically pH, organic modifier composition, and buffer strength—and the resulting chromatographic resolution, peak shape, and retention time of this compound. By following the systematic approach detailed herein, researchers can achieve optimal separation and ensure the method's trustworthiness through rigorous system suitability testing, in alignment with international regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound, the levorotatory isomer of propicillin, is a penicillin-type antibacterial agent.[2] Its efficacy is intrinsically linked to its chemical integrity and purity. Consequently, a reliable and validated chromatographic method is paramount for distinguishing the active pharmaceutical ingredient (API) from potential impurities and degradation products.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the analysis of penicillins due to its efficiency and selectivity.[3] The core of a successful RP-HPLC method lies in the meticulous optimization of the mobile phase. This document provides a comprehensive guide to developing a scientifically sound mobile phase for this compound, grounded in the fundamental principles of chromatography and guided by international regulatory expectations.

Foundational Principles: Physicochemical Properties and Their Chromatographic Implications

A deep understanding of the analyte's physicochemical properties is the bedrock of logical method development. This compound, as a penicillin derivative, possesses key structural features that dictate its behavior in a reversed-phase system.

2.1. The Acidic Nature of the Carboxylic Acid Moiety

All penicillins, including this compound, feature a carboxylic acid group on the thiazolidine ring, which is part of the core 6-aminopenicillanic acid structure.[2] This group is acidic, with a pKa typically in the range of 2.6-2.8.[4] The ionization state of this carboxylic acid is highly dependent on the pH of the mobile phase and profoundly impacts the molecule's polarity and, therefore, its retention on a nonpolar stationary phase (e.g., C18).

-

At a pH well above the pKa (e.g., pH > 4.8): The carboxylic acid group will be predominantly deprotonated (ionized), rendering the molecule more polar. This increased polarity leads to reduced retention and earlier elution from the column.

-

At a pH at or near the pKa (e.g., pH 2.6-2.8): A mixture of the ionized and non-ionized forms will exist, which can lead to poor peak shape (e.g., peak fronting or tailing) and shifting retention times if the pH is not precisely controlled.

-

At a pH well below the pKa (e.g., pH < 1.6): The carboxylic acid group will be predominantly protonated (non-ionized), making the molecule less polar. This decreased polarity results in stronger interaction with the stationary phase, leading to increased retention and later elution.

For robust and reproducible separations, it is crucial to operate at a mobile phase pH that is at least 2 units away from the analyte's pKa. Given the acidic nature of this compound, a mobile phase with a pH in the acidic range (typically between 2.5 and 4.0) is recommended to ensure the analyte is in a single, non-ionized form, thereby promoting sharp, symmetrical peaks and stable retention times.

2.2. The Role of the Organic Modifier

The organic modifier in the mobile phase serves to modulate the elution strength. Acetonitrile and methanol are the most commonly employed organic solvents in RP-HPLC.[5] The choice and concentration of the organic modifier directly influence the retention time and can also affect the selectivity of the separation.

-

Acetonitrile: Often provides higher efficiency and lower backpressure compared to methanol. It is also transparent at lower UV wavelengths, which can be advantageous for detecting compounds with low λmax values.[5]

-

Methanol: A more polar and cost-effective alternative to acetonitrile. It can offer different selectivity for certain compounds and is considered a "greener" solvent.[5]

The optimal percentage of the organic modifier is determined empirically to achieve a desirable retention time, typically with a k' (retention factor) between 2 and 10 for the main analyte peak.

Experimental Workflow for Mobile Phase Optimization

The following section details a systematic, step-by-step protocol for the optimization of the mobile phase for the chromatographic separation of this compound. This workflow is designed to be self-validating at each stage, ensuring the final method is robust and reliable.

Sources

- 1. Propicillin [drugfuture.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Levopimaric acid | C20H30O2 | CID 221062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Kinetic Profiling of Levopropicillin Hydrolysis

An in-depth Application Note and Protocol guide for enzymatic degradation assays using Levopropicillin .

A Stereoselective Beta-Lactamase & Acylase Assay Guide

Abstract & Introduction

This compound (L-

In drug development and biochemical research, this compound is utilized to:

-

Map Active Site Topology: Probe the stereospecificity of

-lactamases (e.g., TEM-1, AmpC) and penicillin acylases. -

Study Chiral Inversion: Investigate metabolic stability and potential in vivo racemization.

-

Validate Enzyme Kinetics: Serve as a "slow-substrate" control to determine

and

This guide details the protocols for monitoring the enzymatic degradation of this compound via UV-Visible Spectrophotometry (real-time kinetics) and High-Performance Liquid Chromatography (HPLC) (end-point analysis).

Mechanism of Action

The enzymatic degradation of this compound primarily occurs via two pathways, depending on the enzyme class employed:

-

-Lactamase Mediated Hydrolysis: The enzyme attacks the cyclic amide bond of the

-

Penicillin Acylase Mediated Cleavage: The enzyme hydrolyzes the amide bond connecting the side chain (L-phenoxypropyl group) to the 6-aminopenicillanic acid (6-APA) core.

Figure 1: Enzymatic Degradation Pathways of this compound

Caption: Dual degradation pathways of this compound. Pathway A (Red) depicts resistance-mediated ring opening. Pathway B (Green) depicts industrial/metabolic deacylation.

Materials & Reagents

Chemicals [1][2][3][4][5]

-

Substrate: this compound Potassium Salt (Purity >98%).

-

Enzymes:

-

Standard:

-lactamase from Bacillus cereus or E. coli (TEM-1). -

Optional: Penicillin G Acylase (PGA) for side-chain specificity studies.

-

-

Buffer System: 50 mM Potassium Phosphate Buffer (pH 7.0) or PBS.

-

Note: Avoid amine-based buffers (Tris) if using acylases, as they can act as nucleophiles.

-

-

Quenching Agent: 1% Trifluoroacetic acid (TFA) or Acetonitrile (ACN).

Equipment

-

UV-Vis Spectrophotometer (Quartz cuvettes, path length 1 cm).

-

HPLC System with UV/Diode Array Detector (DAD).

-

Thermostatic water bath or block heater (37°C).

Protocol 1: Spectrophotometric Kinetic Assay (Real-Time)

Principle: The

Procedure

-

Substrate Preparation:

-

Prepare a 10 mM Stock Solution of this compound in 50 mM Phosphate Buffer (pH 7.0).

-

Critical: Prepare fresh.

-lactams act as their own catalysts in solution over time (spontaneous hydrolysis).

-

-

Baseline Scan (Validation Step):

-

Dilute stock to 0.5 mM.

-

Scan absorbance from 200–300 nm.

-

Identify

(typically ~232 nm). Ensure Absorbance is between 0.6–0.8 AU.

-

-

Reaction Setup:

-

In a quartz cuvette, add:

-

980 µL Buffer (pre-warmed to 37°C).

-

10 µL Enzyme Solution (concentration optimized to yield

/min of 0.05–0.1).

-

-

Incubate for 2 minutes to equilibrate.

-

-

Initiation:

-

Add 10 µL this compound Stock (Final Conc: 100 µM).

-

Mix immediately by inversion (do not vortex vigorously to avoid enzyme denaturation).

-

-

Data Acquisition:

-

Monitor Absorbance at 232 nm for 5–10 minutes.

-

Record the linear slope of the initial velocity (

).

-

Data Analysis

Calculate the enzymatic activity using the Beer-Lambert Law:

-

: Molar extinction coefficient difference (

- : Path length (1 cm).

Protocol 2: HPLC-Based End-Point Assay

Principle: Used when high sensitivity is required or to separate stereoisomers. This method quantifies the depletion of this compound and the formation of Levopropicilloic acid.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

Isocratic Mode: 70% A / 30% B (Adjust based on retention time).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (detects both amide and aromatic side chain).

Workflow Diagram

Caption: Step-by-step workflow for the HPLC-based degradation assay.[1][3][6][7][8][9]

Procedure

-

Incubation: Mix 100 µL this compound (1 mM) with enzyme in 800 µL buffer.

-

Sampling: At defined intervals (e.g., 0, 10, 20, 30 min), remove 100 µL aliquots.

-

Quenching: Immediately transfer aliquot into a tube containing 100 µL cold Acetonitrile (with 0.1% TFA). This stops the reaction and precipitates the enzyme.

-

Clarification: Centrifuge at 10,000

g for 5 minutes. -

Injection: Inject 20 µL of the supernatant into the HPLC.

Data Presentation & Interpretation

Kinetic Parameters Calculation

To determine the specificity constant (

| Parameter | Definition | Significance in this compound Assay |

| Maximum Velocity | Indicates the turnover capacity of the enzyme for the L-isomer. | |

| Michaelis Constant | Reflects the affinity. A high | |

| Turnover Number |

Comparative Analysis Table (Example Layout)

| Substrate |

Troubleshooting & Controls

-

Spontaneous Hydrolysis: Always run a "No Enzyme" control. Penicillins are unstable at extreme pH or high temperatures. Subtract this slope from the enzymatic rate.

-

Isomer Purity: Ensure your this compound source is not contaminated with the D-isomer. Even 1% D-isomer contamination can skew kinetic results if the enzyme prefers the D-form by orders of magnitude.

-

Wavelength Interference: If the enzyme solution has high absorbance at 232 nm, increase the substrate concentration or switch to the HPLC method.

References

-

Bush, K., & Jacoby, G. A. (2010).

-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. -

Matagne, A., et al. (1998).

-lactamases: efficiency and diversity. Biochemical Journal, 330(2), 581–598. -

Bird, A. E., et al. (1962). Semisynthetic Penicillins. VIII. The Effect of the Side Chain on the Hydrolysis of Penicillins by Penicillinase.[8][10][11][12] Applied Microbiology. (Foundational text on side-chain stereochemistry).

-

Girisuta, B. (2007). Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. University of Groningen. (Cited for general hydrolysis kinetic modeling principles).

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acquisition of substrate-specific parameters during the catalytic reaction of penicillinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Mechanism of enzymatic resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate specificity of penicillin amidase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acquisition of substrate-specific parameters during the catalytic reaction of penicillinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substrate specificity of penicillin acylase from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedures for stereoselective synthesis of levopropicillin

Application Note: Stereoselective Synthesis of Levopropicillin Potassium

Executive Summary

This compound (Potassium (6R)-6-[(2S)-2-phenoxybutanoylamino]penicillanate) is the levorotatory isomer of the semi-synthetic antibiotic propicillin. Unlike its racemic or dextrorotatory counterparts, the pure L-isomer often exhibits distinct pharmacokinetic profiles and stability characteristics. This application note details a robust, scalable protocol for the stereoselective synthesis of this compound. The workflow prioritizes the optical resolution of the side-chain precursor, (-)-

Retrosynthetic Strategy & Workflow

The synthesis hinges on two critical factors:

-

Optical Purity of the Side Chain: The chirality at the

-position of the side chain is established before coupling to avoid complex diastereomeric separations later. -

Beta-Lactam Integrity: The coupling conditions must be mild (low temperature, controlled pH) to prevent ring opening or decarboxylation.

Figure 1: Synthetic Workflow for this compound

Caption: Step-wise stereoselective synthesis pathway from raw precursors to this compound Potassium.

Detailed Protocols

Protocol A: Preparation and Resolution of (-)- -Phenoxybutyric Acid

The synthesis begins with the preparation of the racemic acid, followed by classical resolution. While enzymatic routes exist, chemical resolution using chiral amines remains the industrial standard for this specific substrate due to cost-efficiency and high enantiomeric excess (ee).

Reagents:

-

Phenol,

-Bromobutyric acid, NaOH (40% aq). -

Resolving Agent: Cinchonidine or (-)-

-Phenylethylamine. -

Solvents: Acetone, Methanol, dilute HCl.

Step-by-Step Methodology:

-

Etherification (Synthesis of Racemate):

-

In a 2L reactor, dissolve Phenol (1.0 eq) in 40% NaOH (2.2 eq).

-

Add

-bromobutyric acid (1.1 eq) dropwise at 60°C. -

Reflux for 3 hours.[1]

-

Acidify with HCl to pH 1.0 to precipitate (±)-

-phenoxybutyric acid. Extract with ethyl acetate and dry. -

Yield Target: >85% crude solid.

-

-

Optical Resolution:

-

Dissolve (±)-

-phenoxybutyric acid (100 g) in boiling acetone (800 mL). -

Add Cinchonidine (0.5 eq based on racemate) slowly.

-

Allow the solution to cool slowly to 4°C over 12 hours. The salt of the (-)-isomer crystallizes preferentially.

-

Filtration: Collect the crystals. Recrystallize twice from acetone/methanol (9:1) to upgrade chiral purity.[2]

-

Liberation of Acid: Suspend the salt in water and acidify with 2N HCl. Extract the free acid with diethyl ether.

-

Validation: Check optical rotation. Target

(c=1, EtOH).

-

Data Summary: Resolution Efficiency

| Step | Yield (%) | Optical Rotation | Enantiomeric Excess (ee) |

| Crude Racemate | 92% | 0° | 0% |

| Salt Crystallization 1 | 70% (of theoretical) | -25° | ~65% |

| Salt Crystallization 2 | 55% (of theoretical) | -38° | >95% |

| Final Isolated Acid | 45% (overall) | -41° | >98% |

Protocol B: Acylation of 6-APA (Mixed Anhydride Method)

Direct acylation using acid chlorides is too harsh for the penicillin nucleus. The Mixed Anhydride (MA) method is preferred for its mild conditions, minimizing the degradation of the

Reagents:

-

(-)-

-Phenoxybutyric acid (from Protocol A). -

Ethyl chloroformate (Activator).

-

Triethylamine (TEA) or N-Methylmorpholine (NMM) (Base).

-

Solvent: Anhydrous Acetone or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Activation (Formation of Mixed Anhydride):

-

Dissolve (-)-

-phenoxybutyric acid (10.0 g, 55 mmol) in anhydrous acetone (100 mL) containing NMM (56 mmol). -

Critical Step: Cool the mixture to -15°C using a cryostat or dry ice/acetone bath.

-

Add Ethyl chloroformate (55 mmol) dropwise, maintaining temperature below -10°C.

-

Stirring: Agitate at -15°C for 20 minutes. The formation of NMM-HCl precipitate indicates reaction progress.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 6-APA (12.0 g, 55 mmol) in a mixture of water (30 mL) and TEA (55 mmol) to form a clear solution (pH ~7.5). Cool to 0°C.

-

Add the cold acetone solution of the Mixed Anhydride to the aqueous 6-APA solution in one portion.

-

Reaction: Stir vigorously for 60 minutes, allowing the temperature to rise naturally to 0°C.

-

Work-up: Acidify the mixture to pH 2.0 with dilute H2SO4 while extracting immediately into cold Butyl Acetate. (Rapid extraction prevents acid-catalyzed

-lactam hydrolysis).

-

Protocol C: Isolation of Potassium this compound

The free acid of this compound is unstable. It is converted to the potassium salt for stability and pharmaceutical utility.

Reagents:

-

Potassium 2-ethylhexanoate (SEH) (solution in butanol or ethyl acetate).

Methodology:

-

Dry the Butyl Acetate extract from Protocol B with anhydrous

. -

Add Potassium 2-ethylhexanoate solution (1.1 eq) dropwise at room temperature.

-

This compound Potassium will crystallize as a white solid.

-

Maturation: Stir for 1 hour at 0°C to complete precipitation.

-